molecular formula C18H16BrNO3 B287987 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287987
M. Wt: 374.2 g/mol
InChI Key: UWBCNTCTAWMNBH-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as BMA-7, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMA-7 is a synthetic derivative of the natural compound hypericin, which is found in the St. John's Wort plant. BMA-7 has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it may also inhibit the activity of certain proteins that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth and metastasis, and the reduction of inflammation. 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to have antioxidant properties, reducing oxidative stress and damage in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one for lab experiments is its specificity for cancer cells. 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have minimal toxicity to normal cells, making it a promising candidate for the development of new cancer treatments. However, one limitation of 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one for lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. One area of focus is the development of new cancer treatments based on 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, either alone or in combination with other drugs. Another area of interest is the investigation of the anti-inflammatory properties of 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, and its potential use in the treatment of inflammatory conditions such as arthritis. Finally, there is ongoing research into the mechanism of action of 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, which may help to identify new targets for cancer therapy.

Synthesis Methods

4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is synthesized through a multi-step process that involves the reaction of hypericin with various reagents. The synthesis method for 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been described in detail in several scientific publications, and it involves the use of specialized equipment and techniques to ensure the purity and quality of the final product.

Scientific Research Applications

4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. In vitro studies have shown that 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has anti-tumor properties, inhibiting the growth and proliferation of various types of cancer cells, including breast, lung, and prostate cancer cells. 4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and other inflammatory conditions.

properties

Product Name

4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H16BrNO3/c1-20-16-9-6-13(19)11-15(18(16)22)17(21)10-5-12-3-7-14(23-2)8-4-12/h3-11H,1-2H3,(H,20,22)/b10-5+

InChI Key

UWBCNTCTAWMNBH-BJMVGYQFSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)OC)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)OC)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.